The synthesis of C25-140 involves a structure-activity relationship study that began with the identification of a promising scaffold from a library of 25,000 compounds. Following this, several commercially available analogs were tested to evaluate their inhibitory effects on TRAF6-Ubc13 interactions. C25-140 emerged as the most effective candidate, exhibiting significant inhibition of NF-κB activation upon interleukin-1 beta stimulation . The synthesis process details are not extensively documented in the available literature, but it is implied that the compound was optimized through iterative testing and modification of its chemical structure.
C25-140 has a specific molecular structure that enables it to bind effectively to TRAF6. While exact structural data such as bond lengths and angles are not provided in the sources, the compound's ability to inhibit TRAF6-Ubc13 interaction suggests a well-defined binding site that is crucial for its mechanism of action. The chemical structure is associated with the CAS number 1358099-18-9, indicating its unique identification in chemical databases .
C25-140 primarily acts by inhibiting the E3 ligase activity of TRAF6, thereby preventing ubiquitination processes that lead to NF-κB activation. In vitro studies demonstrated that C25-140 effectively disrupted the TRAF6-Ubc13 binding without affecting other E3 ligases or their interactions with different ubiquitin-conjugating enzymes . This selectivity is significant as it minimizes off-target effects while allowing for targeted therapeutic applications.
The mechanism by which C25-140 operates involves direct binding to TRAF6, which inhibits its interaction with Ubc13. This disruption leads to reduced formation of polyubiquitin chains that are essential for activating NF-κB signaling pathways. In preclinical studies using mouse models, treatment with C25-140 resulted in decreased NF-κB activation and subsequent inflammatory responses . The compound's pharmacokinetic profile indicates good oral bioavailability and stability in biological systems, supporting its potential for therapeutic use .
While detailed physical and chemical properties specific to C25-140 are not extensively documented in the provided sources, general characteristics can be inferred from its classification as a small-molecule inhibitor. It is likely to be soluble in organic solvents and may exhibit moderate stability under physiological conditions. The compound shows high plasma protein binding (96.8%) and low toxicity towards hERG channels, indicating favorable safety profiles for further development .
C25-140 has significant potential applications in scientific research and therapeutic development, particularly concerning autoimmune and inflammatory diseases where TRAF6 plays a pivotal role. By inhibiting TRAF6 activity, C25-140 may help modulate immune responses and provide insights into the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders . Moreover, its specificity for TRAF6 over other E3 ligases suggests it could be developed into a targeted therapy with reduced side effects compared to broader immunosuppressive agents.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3